molecular formula C20H13ClN2O2 B15283113 1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15283113
M. Wt: 348.8 g/mol
InChI Key: LKMGNMIEPZTRMG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a chlorobenzoyl group, a phenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-6-methyl-2-oxo-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C20H13ClN2O2/c1-13-11-17(14-5-3-2-4-6-14)18(12-22)20(25)23(13)19(24)15-7-9-16(21)10-8-15/h2-11H,1H3

InChI Key

LKMGNMIEPZTRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C(=O)C2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3

Origin of Product

United States

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